N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features a thiazole ring and a pyridazine ring
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-19(2,3)15-12-26-18(20-15)21-16(24)11-23-17(25)10-9-14(22-23)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWFOVPXWZKNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyridazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process by minimizing waste and energy consumption.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally analogous compounds, hydrolysis typically requires:
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Conditions : 6M HCl at 80–100°C for 4–6 hours.
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Products : Corresponding carboxylic acid (e.g., 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid) and thiazole-amine byproducts.
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Site | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Acetamide linker | 6M HCl, 80°C, 4h | Carboxylic acid + thiazole amine derivative | 65–72 |
Nucleophilic Substitution at the Thiazole Ring
The thiazole’s electron-deficient C2 position is susceptible to nucleophilic attack. Reported substitutions include:
Example Reaction:
Substitution with 1,2,4-thiadiazol-5-amine
Oxidation/Reduction of the Pyridazinone Moiety
The 6-oxo group on pyridazinone participates in redox reactions:
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Oxidation : Forms a di-ketone intermediate under strong oxidants (e.g., KMnO₄).
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Reduction : NaBH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the phenyl group lowers yields (~40%).
Table 2: Redox Reactivity of Pyridazinone
| Reaction Type | Reagents | Product | Key Observation | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 3-Phenylpyridazine-5,6-dione | Limited solubility in H₂O | |
| Reduction | NaBH₄, MeOH | 6-Hydroxy-3-phenylpyridazine | Steric hindrance reduces yield |
Electrophilic Aromatic Substitution (EAS)
The phenyl group attached to pyridazinone undergoes EAS, though reactivity is moderated by electron-withdrawing effects from the pyridazinone:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position .
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Halogenation : Br₂/FeBr₃ yields para-bromo derivatives (useful for further cross-coupling) .
Cycloaddition Reactions
The thiazole’s conjugated system participates in [4+2] Diels-Alder reactions:
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Dienophiles : Maleic anhydride, quinones.
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Product : Bicyclic adducts with enhanced rigidity for drug design .
Cross-Coupling Reactions
The phenyl group on pyridazinone facilitates Suzuki-Miyaura couplings:
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Conditions : Pd₂(dba)₃, SPhos ligand, K₃PO₄, dioxane/H₂O (3:1), 90°C .
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Example : Coupling with 4-cyanophenylboronic acid yields biaryl derivatives (m/z 460 [MH]⁺) .
Photochemical Reactivity
UV irradiation (254 nm) induces isomerization of the Z-configured thiazole imine to the E-form, altering molecular geometry and binding properties .
Key Structural Comparisons
Analogous compounds highlight reactivity trends:
Table 3: Reactivity of Structural Analogues
| Compound | Key Functional Groups | Notable Reactions |
|---|---|---|
| 4-tert-butylthiazole | Thiazole, tert-butyl | EAS at C5, oxidation to sulfoxide |
| 5-chloro-pyridazinone | Pyridazinone, Cl substituent | Nucleophilic substitution (Cl→OR) |
| 2-(coumarin-yl)acetamide derivatives | Acetamide, coumarin | Hydrolysis, photodimerization |
Scientific Research Applications
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-4-fluoro-benzamide
- **N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-chloro-benzamide
Uniqueness
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific combination of a thiazole ring and a pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex heterocyclic compound that integrates thiazole and pyridazine moieties. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound enhance its lipophilicity and pharmacokinetic profile, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a molecular weight of approximately 365.45 g/mol. The structural components include:
- Thiazole ring : Imparts reactivity and biological properties.
- Pyridazine moiety : Enhances pharmacological effects.
- Acetamide functional group : Contributes to the compound's solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.45 g/mol |
| Structure | Thiazole-Pyridazine |
| Solubility | Polar solvents |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that thiazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through various pathways, including modulation of Bcl-2 family proteins and activation of caspases .
Anti-inflammatory Activity
The compound has shown promise as a COX-2 inhibitor, a target implicated in chronic inflammatory diseases. Pyridazine derivatives have been reported to possess COX-2 inhibitory activity comparable to established NSAIDs like celecoxib, with reduced ulcerogenic effects . The incorporation of thiazole and pyridazine moieties enhances selectivity towards COX-2 inhibition while improving gastric safety profiles.
Antimicrobial Activity
The antimicrobial properties of this compound stem from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Studies have demonstrated that thiazole-containing compounds exhibit broad-spectrum antibacterial activity against various pathogens, including antibiotic-resistant strains .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer progression. The presence of electron-donating groups in the structure can enhance binding affinity and specificity towards these targets .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on COX Inhibition :
- Anticancer Evaluation :
- Antimicrobial Studies :
Table 2: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic protocols for preparing N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?
The synthesis typically involves multi-step reactions, including cycloaddition and coupling strategies:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A key step for forming triazole or thiazole rings, using Cu(OAc)₂ (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours .
- Recrystallization: Ethanol is commonly used to purify intermediates and final products .
- Example protocol: Reaction of azide intermediates (e.g., 2-azido-N-phenylacetamide) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) yields target compounds with 70–85% efficiency .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?
Contradictions arise from overlapping signals or anisotropic effects. Methodological solutions include:
- 2D NMR techniques (COSY, HSQC): Assign proton and carbon signals unambiguously, especially in crowded aromatic regions .
- X-ray crystallography: Use SHELXL or WinGX for refinement to resolve stereochemical uncertainties .
- Cross-validation: Compare IR (e.g., C=O at ~1670 cm⁻¹) and HRMS data to confirm functional groups and molecular weight .
Structural Analysis: Which computational tools are recommended for crystallographic refinement and validation of this compound?
- SHELX suite (SHELXL, SHELXS): Industry-standard for small-molecule refinement, particularly for high-resolution data .
- WinGX/ORTEP: Visualize anisotropic displacement parameters and validate geometry (e.g., bond lengths, angles) .
- PLATON/CHECKCIF: Analyze crystallographic data for systematic errors (e.g., twinning, missed symmetry) .
Biological Activity: What computational strategies predict the biological potential of derivatives?
- PASS program: Predicts bioactivity (e.g., antioxidant, anti-inflammatory) based on structural descriptors .
- Molecular docking (AutoDock/Vina): Simulate binding interactions with target proteins (e.g., enzymes, receptors) using PyMOL for visualization .
- In silico ADMET: Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, bioavailability) .
Reactivity Studies: How can novel derivatives be synthesized via cycloaddition or functionalization?
- Click chemistry (CuAAC): Optimize alkyne-azide reactions with Cu(I) catalysts to form triazole-linked derivatives .
- Thiazole ring modification: React thiazol-2(3H)-ylidene intermediates with halogenated acetamides under basic conditions .
- Solvent optimization: Use DMF or DMSO for polar intermediates; tert-BuOH/H₂O for aqueous-compatible reactions .
Antioxidant Evaluation: What methodologies assess the antioxidant activity of this compound?
- DPPH/ABTS assays: Quantify radical scavenging activity at λ = 517 nm (DPPH) or 734 nm (ABTS) .
- ROS detection: Use fluorescent probes (e.g., DCFH-DA) in cellular models to measure oxidative stress reduction .
- Dose-response analysis: Calculate IC₅₀ values from triplicate experiments to compare potency with reference antioxidants (e.g., ascorbic acid) .
Experimental Design: How can reaction conditions be optimized for scalable synthesis?
- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., catalyst loading, temperature) and identify optimal parameters .
- Flow chemistry: Continuous-flow reactors improve reproducibility and reduce reaction times for high-throughput synthesis .
- In-line analytics: Use HPLC or FTIR for real-time monitoring of reaction progress .
Data Contradiction: How to address discrepancies between experimental and computational spectra?
- Conformational analysis: Use Gaussian or ORCA to model low-energy conformers and compare with experimental NMR .
- Dynamic effects: Account for tautomerism or rotameric states in solution-phase calculations .
- Sensitivity testing: Repeat spectral acquisitions under controlled conditions (e.g., temperature, solvent) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
